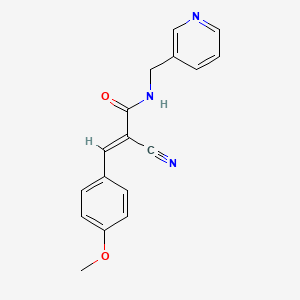

(E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide, also known as E-2-CMP, is an organic compound consisting of a cyano group, a methoxy group, and a pyridinylmethyl group linked to a prop-2-enamide group. It is a colorless, crystalline solid that is soluble in organic solvents. E-2-CMP is an important intermediate in the synthesis of many pharmaceuticals, pesticides, and other compounds. It is also used as a catalyst in organic reactions.

Scientific Research Applications

- This compound has drawn attention due to its potential as an anticancer agent. Research suggests that it may inhibit tumor growth by interfering with cell signaling pathways or inducing apoptosis (programmed cell death) in cancer cells .

- Inflammation plays a crucial role in various diseases. Some studies indicate that this compound exhibits anti-inflammatory properties, which could be valuable for conditions like rheumatoid arthritis or inflammatory bowel diseases .

- Preliminary investigations suggest that (2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide may possess antimicrobial effects. It could be explored as a potential antibiotic or antifungal agent .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are a significant health burden. Some studies propose that this compound might have neuroprotective properties, possibly by modulating oxidative stress or neuroinflammation .

- Researchers have investigated its impact on metabolic pathways. It may influence glucose metabolism, lipid profiles, or insulin sensitivity, making it relevant for diabetes and obesity research .

- Beyond its biological applications, (2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide serves as a useful organic synthesis reagent. Chemists employ it in various reactions to create novel compounds .

Anticancer Properties

Anti-inflammatory Effects

Antimicrobial Activity

Neuroprotective Potential

Metabolic Disorders

Chemical Synthesis and Organic Reactions

IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics. Available at IMPPAT Database. Baidu Baike. 6-Methylcoumarin. Available at Baidu Baike (Chinese).

properties

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-16-6-4-13(5-7-16)9-15(10-18)17(21)20-12-14-3-2-8-19-11-14/h2-9,11H,12H2,1H3,(H,20,21)/b15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOVQYQQXXCICN-OQLLNIDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)

![1-(2-chloro-6-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2399147.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)

![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)

![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)